molecular formula C14H20O6 B081143 Phenethyl beta-D-galactopyranoside CAS No. 14861-16-6

Phenethyl beta-D-galactopyranoside

Cat. No. B081143
CAS RN: 14861-16-6
M. Wt: 284.3 g/mol
InChI Key: MLRIJUWUQTVDQE-MBJXGIAVSA-N
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Description

Synthesis Analysis

The synthesis of Phenethyl beta-D-galactopyranoside involves multiple steps, including the preparation of intermediates like 1,4-anhydro-beta-D-galactopyranose and its derivatives. These compounds serve as key intermediates in various biochemical pathways and synthetic processes. For instance, Sadeghi‐Khomami et al. (2010) discussed the synthesis of 1,4-anhydro-beta-D-galactopyranose, proposed as an intermediate in the isomerization catalyzed by UDP-galactopyranose mutase, highlighting the synthetic pathways and the challenges in achieving efficient synthesis (Sadeghi‐Khomami et al., 2010).

Molecular Structure Analysis

The molecular structure of Phenethyl beta-D-galactopyranoside and its derivatives has been explored through X-ray diffraction, NMR spectroscopy, and other analytical techniques. Tomić et al. (1995) provided a detailed conformational analysis of a related compound, showcasing the 4C1 chair conformation of the beta-D-galactopyranose rings and the spatial arrangement of the molecule's components (Tomić et al., 1995).

Chemical Reactions and Properties

Phenethyl beta-D-galactopyranoside participates in various chemical reactions, including acyl group migration and cleavage in selectively protected beta-D-galactopyranosides, as well as reactions with alcohols and azide ion. Studies like Roslund et al. (2008) have delved into the specifics of acyl group migration, offering insights into the stability and reactivity of ester protecting groups in these compounds (Roslund et al., 2008).

Physical Properties Analysis

The physical properties of Phenethyl beta-D-galactopyranoside, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Srikrishnan and An (1988) detailed the crystal structure of a key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, providing valuable data on the compound's physical characteristics (Srikrishnan & An, 1988).

Chemical Properties Analysis

The chemical properties of Phenethyl beta-D-galactopyranoside, including its reactivity and stability under various conditions, are explored through studies on its synthesis, derivative formation, and interactions with other molecules. For example, the study by Dondoni et al. (1999) on the synthesis of the methylene isostere of the glycosphingolipid beta-D-galactosyl ceramide sheds light on the chemical versatility and potential applications of Phenethyl beta-D-galactopyranoside derivatives (Dondoni et al., 1999).

Scientific Research Applications

  • Selective inhibition of Escherichia coli : Phenethyl beta-D-galactopyranoside (PEG) can inhibit Escherichia coli by being hydrolyzed to form phenethyl alcohol, which is toxic to E. coli. This property allows for the selective inhibition of E. coli in the presence of Salmonella typhimurium (Johnston & Thatcher, 1967).

  • β-Galactosidase activity assay : PEG is used in assays for β-galactosidase activity, a common reporter gene in biological research. It is involved in the development of assay methods that are more sensitive and stable than traditional methods (Gong et al., 2009).

  • Inhibitor for glycosyltransferases : PEG has been used to develop inhibitors for enzymes like alpha(1→2)-fucosyltransferase. This application is significant in medicinal chemistry, providing insights into enzyme function and potential therapeutic targets (Palcic et al., 1989).

  • Study of β-Galactosidase from Thermomyces lanuginosus : Research involving PEG has contributed to the characterization of β-galactosidase enzymes, which are crucial for understanding various biological processes and potential industrial applications (Fischer et al., 1995).

  • Blood-Group H Gene-Associated Studies : PEG has been utilized in studies related to the blood-group H gene-associated guanosine diphosphate L-fucose:β-D-galactosyl alpha-2-L-fucosyltransferase, contributing to our understanding of blood group biochemistry (Chester et al., 1976).

  • Senescence-Associated β-Galactosidase Detection : PEG is used in detecting senescence-associated β-galactosidase in cells, an important marker for studying cellular aging and related diseases (van der Loo et al., 1998).

  • Neuroprotective, Anti-Inflammatory, and Antioxidant Studies : Phenylethanoid glycosides, related to PEG, have shown significant bioactivities in various diseases, demonstrating the importance of such compounds in medicinal chemistry research (Xue & Yang, 2016).

  • Fluorescent Labeling of β-Galactosidases : PEG is involved in the development of fluorescent labeling methods for β-galactosidases, aiding in proteomics and enzyme research (Kurogochi et al., 2004).

Future Directions

The future directions of Phenethyl beta-D-galactopyranoside research could involve further exploration of its role in the formation of intra and intermolecular hydrogen bond networks . Additionally, the development of novel β-galactosidases derived from microbial sources or by engineering means together have converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRIJUWUQTVDQE-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933439
Record name 2-Phenylethyl hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethyl beta-D-galactopyranoside

CAS RN

14861-16-6
Record name 2-Phenylethyl β-D-galactopyranoside
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Record name Phenethyl beta-D-galactopyranoside
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Record name 2-Phenylethyl hexopyranoside
Source EPA DSSTox
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Record name Phenethyl β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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